N-(3-aminophenyl)benzenesulfonamide
Overview
Description
N-(3-aminophenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.30 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which n-(3-aminophenyl)benzenesulfonamide belongs, are known to inhibit dihydropteroate synthetase, a vital enzyme for the synthesis of tetrahydrofolate .
Mode of Action
Sulfonamides, including this compound, are competitive inhibitors of dihydropteroate synthetase . They bind to the enzyme’s active site, preventing the normal substrate, para-aminobenzoic acid (PABA), from binding. This inhibition disrupts the synthesis of tetrahydrofolate, a crucial coenzyme for nucleic acid synthesis .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound disrupts the folate synthesis pathway . This disruption prevents the formation of tetrahydrofolate, which is essential for the synthesis of purine and pyrimidine nucleotides. These nucleotides are the building blocks of DNA and RNA, so their depletion inhibits bacterial growth and division .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of tetrahydrofolate synthesis by this compound results in the depletion of nucleotides, inhibiting DNA and RNA synthesis. This inhibition prevents bacterial growth and division, leading to a bacteriostatic effect .
Biochemical Analysis
Biochemical Properties
N-(3-aminophenyl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of lysine-specific demethylase 1. This enzyme is involved in the regulation of histone methylation, which affects gene expression and cellular function. This compound interacts with lysine-specific demethylase 1 by binding to its active site, thereby inhibiting its activity. This interaction is selective and reversible, making this compound a valuable tool for studying the role of lysine-specific demethylase 1 in various biological processes .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. In cancer cells, this compound can inhibit cell proliferation by affecting cell signaling pathways and gene expression. For example, this compound can downregulate the expression of genes involved in cell cycle progression, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of lysine-specific demethylase 1, this compound inhibits the demethylation of histone H3 at lysine 4 and lysine 9. This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting cellular function. Additionally, this compound can inhibit other enzymes, such as carbonic anhydrase IX, which plays a role in cellular pH regulation and tumor progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its activity may decrease due to degradation or interactions with other molecules. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of lysine-specific demethylase 1 and carbonic anhydrase IX. These long-term effects can lead to changes in gene expression and cellular metabolism that persist even after the compound is no longer present .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit lysine-specific demethylase 1 without causing significant toxicity. At higher doses, this compound may cause adverse effects, such as liver toxicity and changes in blood chemistry. Threshold effects have been observed, where the compound’s efficacy and toxicity increase sharply beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can inhibit carbonic anhydrase IX, which is involved in the regulation of cellular pH and metabolic flux. By inhibiting this enzyme, this compound can alter the levels of metabolites and affect cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, such as the nucleus, where it exerts its effects on gene expression and chromatin structure. The transport and distribution of this compound can influence its localization and activity within cells .
Subcellular Localization
This compound is primarily localized in the nucleus, where it interacts with histone proteins and enzymes involved in gene regulation. This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The activity and function of this compound are closely linked to its localization within the cell, as it needs to be in proximity to its target enzymes to exert its effects .
Properties
IUPAC Name |
N-(3-aminophenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYQFOIEMVGGQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474387 | |
Record name | N-(3-aminophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104997-09-3 | |
Record name | N-(3-aminophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.